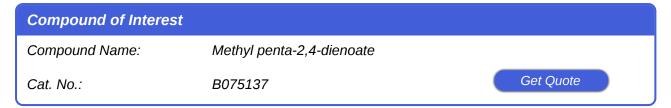


## Commercial Availability and Technical Guide for Methyl Penta-2,4-dienoate

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability of **methyl penta-2,4-dienoate** for research purposes. It includes a summary of suppliers, detailed experimental protocols for its synthesis, purification, and characterization, and a discussion of its potential biological relevance, including a representative signaling pathway.

## **Commercial Availability**

**Methyl penta-2,4-dienoate** is commercially available from various suppliers in different quantities and purities, primarily for research and development purposes. The compound is often listed under its different isomers, with the (2E,4E)-isomer being the most common. Researchers should carefully verify the specific isomer and purity offered by each supplier to ensure it meets their experimental needs.

Below is a summary of representative suppliers for **methyl penta-2,4-dienoate**. Please note that prices and availability are subject to change and should be confirmed directly with the suppliers.



Supplier	Product Name	CAS Number	Purity	Quantity	Price (USD)
Fluorochem	Methyl (E)- penta-2,4- dienoate	2409-87-2	95%	100mg	€50.00
250mg	€81.00				
1g	€180.00				
- 5g	€725.00	_			
Fluorochem	METHYL PENTA-2,4- DIENOATE	1515-75-9	95%	250mg	€91.00
1g	€185.00				
5g	€537.00	_			
BLD Pharmatech Co., Ltd. (via Sigma- Aldrich)	(E)-Methyl penta-2,4- dienoate	2409-87-2	97%	-	Inquire
Shanghai Amole Biotechnolog y Co., Ltd. (via Chemsrc)	methyl penta- 2,4-dienoate	1515-75-9	97.0%	250mg, 1g, 5g	Inquire
Dayang Chem (Hangzhou) Co.,Ltd (via Echemi)	methyl penta- 2,4-dienoate	1515-75-9	-	-	Inquire
Santa Cruz Biotechnolog	(2E)-2,4- Pentadienoic	2409-87-2	-	-	Inquire



У	Acid Methyl Ester				
Benchchem	Methyl penta- 2,4-dienoate	2409-87-2	-	-	Inquire

# Experimental Protocols Synthesis of Methyl (2E,4E)-penta-2,4-dienoate via Horner-Wadsworth-Emmons Reaction

This protocol describes a common and stereoselective method for synthesizing the (2E,4E)-isomer of **methyl penta-2,4-dienoate**.[1]

#### Materials:

- · Triethyl phosphonoacetate
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous tetrahydrofuran (THF)
- Crotonaldehyde
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Round-bottom flask
- · Magnetic stirrer and stir bar
- Ice bath
- Dropping funnel
- Rotary evaporator



Separatory funnel

#### Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous THF.
- Cool the suspension to 0 °C using an ice bath.
- Slowly add triethyl phosphonoacetate (1.0 equivalent) dropwise to the stirred suspension.
- After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases and the solution becomes clear.
- Cool the resulting ylide solution back to 0 °C.
- Add crotonaldehyde (1.0 equivalent) dropwise to the cooled solution.
- After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
- Quench the reaction by slowly adding saturated aqueous NH<sub>4</sub>Cl solution.
- Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with water and then brine.
- Dry the organic layer over anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

## **Purification by Column Chromatography**

#### Materials:

- Crude methyl penta-2,4-dienoate
- Silica gel (230-400 mesh)



- Hexane
- Ethyl acetate
- · Chromatography column
- Beakers and flasks
- Thin-layer chromatography (TLC) plates and chamber

#### Procedure:

- Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
- Pack a chromatography column with the silica gel slurry.
- Dissolve the crude product in a minimal amount of the eluent (e.g., a mixture of hexane and ethyl acetate, starting with a low polarity like 95:5).
- Carefully load the dissolved crude product onto the top of the silica gel column.
- Elute the column with a gradient of hexane and ethyl acetate, gradually increasing the polarity.
- Collect fractions and monitor the separation using TLC.
- Combine the fractions containing the pure product, as identified by TLC.
- Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified methyl penta-2,4-dienoate.

## **Analytical Characterization**

NMR spectroscopy is a powerful tool for the structural elucidation of **methyl penta-2,4- dienoate**.

<sup>1</sup>H NMR (Proton NMR):



- Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl<sub>3</sub>).
- Expected Chemical Shifts ( $\delta$ ) for Methyl (2E,4E)-penta-2,4-dienoate:
  - ~7.2-7.4 ppm (dd, 1H, H-3)
  - ~6.1-6.3 ppm (m, 1H, H-4)
  - ~5.7-5.9 ppm (d, 1H, H-2)
  - ~5.5-5.7 ppm (m, 1H, H-5)
  - ~3.7 ppm (s, 3H, -OCH₃)
  - ~1.8 ppm (d, 3H, -CH₃ at C-5)

<sup>13</sup>C NMR (Carbon-13 NMR):

- Sample Preparation: Use the same sample as for <sup>1</sup>H NMR.
- Expected Chemical Shifts ( $\delta$ ) for Methyl (2E,4E)-penta-2,4-dienoate:
  - ~167 ppm (C=O, ester)
  - ~145 ppm (C-3)
  - ~140 ppm (C-5)
  - ~129 ppm (C-4)
  - ~120 ppm (C-2)
  - ~51 ppm (-OCH₃)
  - ~18 ppm (-CH₃ at C-5)

Note: The exact chemical shifts may vary slightly depending on the solvent and the specific instrument used.



GC-MS is used to determine the purity of the compound and confirm its molecular weight.[1]

Instrumentation and Conditions:

- Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS).
- Carrier Gas: Helium at a constant flow rate.
- Injection Mode: Split or splitless, depending on the sample concentration.
- Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate.
- Mass Spectrometer: Operated in electron ionization (EI) mode.
- Data Analysis: The retention time from the gas chromatogram will indicate the purity, while
  the mass spectrum will show the molecular ion peak (m/z = 112.13 for C<sub>6</sub>H<sub>8</sub>O<sub>2</sub>) and
  characteristic fragmentation patterns.[1]

## **Biological Relevance and Signaling Pathway**

**Methyl penta-2,4-dienoate** belongs to the class of  $\alpha$ , $\beta$ -unsaturated carbonyl compounds. This structural motif makes it a potential Michael acceptor, allowing it to react with nucleophilic residues in biological macromolecules, such as the cysteine residues in proteins.[2] This reactivity can lead to the modulation of various cellular signaling pathways.

One such pathway is the Keap1-Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response.[3][4] Electrophilic compounds like  $\alpha$ , $\beta$ -unsaturated esters can react with specific cysteine residues on the Keap1 protein. This modification leads to a conformational change in Keap1, disrupting its ability to target the transcription factor Nrf2 for proteasomal degradation. As a result, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiates the transcription of a battery of cytoprotective genes.[3][4]

Below is a diagram illustrating the proposed activation of the Keap1-Nrf2 pathway by an electrophilic compound such as **methyl penta-2,4-dienoate**.

Activation of the Keap1-Nrf2 pathway by **methyl penta-2,4-dienoate**.



Another relevant pathway that can be modulated by  $\alpha,\beta$ -unsaturated carbonyl compounds is the NF- $\kappa$ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in inflammation.[1] Electrophilic compounds can potentially inhibit the NF- $\kappa$ B pathway by forming covalent adducts with critical cysteine residues on components of this pathway, such as the IKK kinases or NF- $\kappa$ B itself, thereby preventing the transcription of pro-inflammatory genes.[1]

The diagram below illustrates a potential experimental workflow for investigating the effects of **methyl penta-2,4-dienoate** on a cellular model.

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